molecular formula C4H3ClN2 B057796 Chloropyrazine CAS No. 14508-49-7

Chloropyrazine

Cat. No. B057796
CAS RN: 14508-49-7
M. Wt: 114.53 g/mol
InChI Key: GELVZYOEQVJIRR-UHFFFAOYSA-N
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Description

Chloropyrazine is a significant chemical compound characterized by its incorporation into various complex molecules, demonstrating its versatility in synthetic chemistry. Its applications range from the synthesis of biologically active molecules to material science, illustrating its broad utility in the chemical sciences.

Synthesis Analysis

The synthesis of chloropyrazine derivatives has been explored through various regio- and chemoselective strategies. One notable approach involves the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, showcasing the ability to construct complex structures from chloropyrazine precursors efficiently. This process highlights the nucleophilic reactivity of hydrazides with chloropyrazine to afford tricyclic compounds with potential as adenosine receptor antagonists (Unciti-Broceta et al., 2005). Additionally, successive regio- and chemoselective metalations of chloropyrazines have led to highly functionalized pyrazines, further demonstrating the compound's versatility in synthesis (Mosrin, Bresser, & Knochel, 2009).

Molecular Structure Analysis

The molecular and crystal structure of organotin(IV)-pyrazine adducts has been elucidated, revealing insights into the coordination geometry and bonding environment surrounding chloropyrazine moieties (Rivarola, Camalli, & Caruso, 1987). These studies provide a foundation for understanding the structural characteristics that govern the reactivity and interaction of chloropyrazine derivatives.

Chemical Reactions and Properties

Chloropyrazine derivatives have been engaged in various chemical transformations, including chlorination, acylation, and cyclization reactions, to synthesize small molecule anticancer drugs. The strategic functionalization of chloropyrazine has enabled the synthesis of complex molecules, such as 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, with high overall yields, underscoring the compound's reactivity and potential in medicinal chemistry (Zhang et al., 2019).

Physical Properties Analysis

The gas-phase molecular structures of chloropyrazine and chloropyridine derivatives have been determined through ab initio calculations and electron diffraction, providing valuable information on the effects of chlorination on ring geometry. Such studies are crucial for understanding the physical properties of these molecules, which can influence their chemical behavior and application potential (Smart et al., 1999).

Scientific Research Applications

  • Synthesis of Bioluminescent Compounds : Chloropyrazine derivatives are used in the synthesis of coelenterazine, a bioluminescent compound in jellyfish Aequorea victoria. Successive regio- and chemoselective metalations of chloropyrazines yield highly functionalized pyrazines in high yields (Mosrin, Bresser, & Knochel, 2009).

  • Antimicrobial, Antitubercular, and Cytotoxic Agents : Chloropyrazine conjugated benzothiazepines have been synthesized and evaluated for their antimicrobial, antitubercular, and cytotoxic activities. Some compounds showed significant activities in these areas (Shaik et al., 2021).

  • DNA Binding Studies : Chlorohydrazinopyrazine, a chloropyrazine derivative, has been studied for its physicochemical and cytotoxic properties and interaction with DNA. This compound showed a high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

  • Antineoplastic Agents : Pyrazine diazohydroxide (PZDH), which includes a chloropyrazine moiety, is an antineoplastic agent that forms DNA adducts and shows substantial antitumor activity. A clinical phase I trial determined its maximally tolerated dose for cancer treatment (Vogelzang et al., 1994).

  • Protein Binding Interactions : Chloropyrazine compounds play a significant role in medicinal chemistry due to their ability to interact with proteins, involving various interaction types like hydrogen bonds and coordination to metal ions (Juhás & Zítko, 2020).

Safety And Hazards

Chloropyrazine is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Chloropyrazine has been used in the development of lithium-sulfur batteries . The presence of Chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This work offers a promising direction for advanced electrolyte design in lithium-sulfur batteries .

properties

IUPAC Name

2-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065779
Record name Chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrazine

CAS RN

14508-49-7
Record name Chloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14508-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-chloro-
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Record name Chloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
O Jandourek, M Tauchman, P Paterova, K Konecna… - Molecules, 2017 - mdpi.com
Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides. Four compounds …
Number of citations: 28 www.mdpi.com
J Jampilek, M Dolezal, J Kunes… - Current organic …, 2005 - ingentaconnect.com
A new method of 5-chloropyrazine-2-carbonitrile preparation in a regioselective fashion and the study of the coupling of the pyrazine ring with variously substituted benzenethiols are …
Number of citations: 26 www.ingentaconnect.com
H Endrédi, F Billes, S Holly - Journal of Molecular Structure: THEOCHEM, 2003 - Elsevier
… In the case of pyrazine and 2-chloropyrazine the spectra … Vapour spectra of pyrazine and 2-chloropyrazine were … Raman spectra of pyrazine and 2-chloropyrazine were recorded in …
Number of citations: 47 www.sciencedirect.com
B Servusová, J Vobicková, P Paterová… - Bioorganic & medicinal …, 2013 - Elsevier
To develop new potential antimycobacterial drugs, a series of pyrazinamide derivatives was designed, synthesized and tested for their ability to inhibit the growth of selected …
Number of citations: 34 www.sciencedirect.com
C Näther, I Jess, LS Germann… - European Journal of …, 2017 - Wiley Online Library
… More importantly, in the crystal structures of the 2-chloropyrazine compounds, there are … 2-chloropyrazine Cl atoms and for halide–halogen interactions between the 2-chloropyrazine Cl …
PM Higgins, BJ Esselman, MA Zdanovskaia… - Journal of Molecular …, 2019 - Elsevier
The measurement of over 24,000 new rotational transitions of chloropyrazine (C 4 H 3 N 2 Cl, μ a = 1.55 D, μ b = 0.14 D) in the 130–375 GHz frequency region enabled the assignments …
Number of citations: 8 www.sciencedirect.com
AB Shaik, RR Bhandare, S Nissankararao… - Arabian Journal of …, 2021 - Elsevier
… twenty new chloropyrazine conjugated … chloropyrazine conjugated 1,5-benzothiazepine derivatives (22–41). The general structures of the chloropyrazine chalcones and chloropyrazine …
Number of citations: 14 www.sciencedirect.com
VMF Morais, MS Miranda, MAR Matos - The Journal of Chemical …, 2004 - Elsevier
… The 2-chloropyrazine was burnt with 25.00 cm 3 of 0.08964 mol · dm −3 aqueous solution of … The liquid 2-chloropyrazine and the crystalline 2,6-dichloropyrazine (volatile compound) …
Number of citations: 16 www.sciencedirect.com
AJ Hirsh, J Zhang, A Zamurs, J Fleegle… - … of Pharmacology and …, 2008 - ASPET
Amiloride improves mucociliary clearance (MC) by blocking airway epithelial sodium channels (ENaC) and expanding airway surface liquid (ASL). However, the low potency and rapid …
Number of citations: 104 jpet.aspetjournals.org
S Wöhlert, C Näther - Inorganica Chimica Acta, 2013 - Elsevier
Investigations on the synthesis of coordination compounds based on Fe(NCS) 2 and Co(NCS) 2 with 2-chloropyrazine as ligand leads to the formation of five new compounds. Fe(NCS) …
Number of citations: 15 www.sciencedirect.com

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